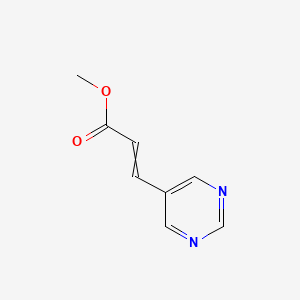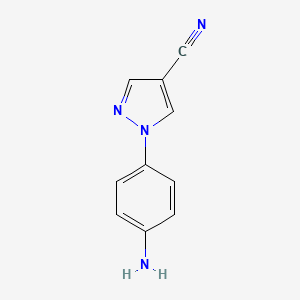
Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1248272-35-6 . It is also known as CX-5461, a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential to target ribosomal RNA synthesis.
Molecular Structure Analysis
The molecular structure of “Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate” is not directly provided in the search results. The molecular formula is C9H15NO2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate” include a molecular weight of 169.22 .Scientific Research Applications
Stereodivergent Syntheses : Methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a derivative related to the compound , has been efficiently synthesized and used to create enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These products are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, indicating their potential in peptide synthesis and design (Izquierdo et al., 2002).
Ester and Formyl Group Competition : In the study of Methyl 3-formylcyclobutene-3-carboxylate, thermolysis resulted in the formation of methyl (2H)-pyrane-5-carboxylate. This process, guided by the competition between ester and formyl groups, confirms theoretical predictions on electrocyclization (Niwayama & Houk, 1992).
Polymerization Applications : Anionic polymerization of Methyl cyclobutene-1-carboxylate has produced polymers with 1,2-linked cyclobutane rings in the main chain. This indicates the usefulness of such cyclobutane derivatives in polymer synthesis (Kitayama et al., 2004).
Neuropharmacological Characterization : 1-Aminocyclobutane-1-carboxylate, a compound closely related to Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate, has been studied for its effects on the N-Methyl-D-Aspartate (NMDA)-associated glycine receptor, providing insights into its neuropharmacological properties (Rao et al., 1990).
Synthesis of Cyclobutanes : Studies on the synthesis of cyclobutane derivatives, such as the creation of 6-arylspiro[tetrahydropyran-3,1'-cyclobutane]-2,4-diones, demonstrate the versatility of these compounds in chemical synthesis (Kirillov et al., 2007).
Base-Catalyzed Reactions of Cyclic 1,2-Diones : The reaction of cyclobutane-1,2-dione with hydroxide, a process relevant to the study of cyclic carboxylates like Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate, has been computationally studied, revealing potential pathways for chemical transformations (Sultana & Fabian, 2013).
Hydroamination of Strained Trisubstituted Alkenes : The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes highlights the importance of such structures in bioactive compound synthesis (Feng et al., 2019).
Safety and Hazards
properties
IUPAC Name |
methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(5-2-6-9)10-7-3-4-7/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDLOGHVQNVFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate | |
CAS RN |
1248272-35-6 |
Source


|
| Record name | methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)
![N-[2-[[(1S,6R)-2-Bicyclo[4.1.0]heptanyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2568173.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2568176.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568177.png)
![N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2568180.png)
![2,8,10-Trimethyl-4-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2568181.png)
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2568184.png)
![N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2568188.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)